3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

CB1 receptor allosteric modulation G‑protein bias

3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6) is a synthetic 2‑phenylindole derivative that carries a 1‑(furan‑2‑yl)‑2‑nitroethyl substituent at the indole C‑3 position. The (S)‑enantiomer of this compound has been structurally resolved as a Gi‑protein‑biased agonist‑allosteric modulator (ago‑BAM) of the cannabinoid CB1 receptor, a property that distinguishes it from the well‑known phenyl‑analog GAT211.

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 308294-72-6
Cat. No. B2751173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole
CAS308294-72-6
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4
InChIInChI=1S/C20H16N2O3/c23-22(24)13-16(18-11-6-12-25-18)19-15-9-4-5-10-17(15)21-20(19)14-7-2-1-3-8-14/h1-12,16,21H,13H2
InChIKeyRYOZXDJCTOEOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6): Compound Overview for Scientific Procurement


3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6) is a synthetic 2‑phenylindole derivative that carries a 1‑(furan‑2‑yl)‑2‑nitroethyl substituent at the indole C‑3 position . The (S)‑enantiomer of this compound has been structurally resolved as a Gi‑protein‑biased agonist‑allosteric modulator (ago‑BAM) of the cannabinoid CB1 receptor, a property that distinguishes it from the well‑known phenyl‑analog GAT211 [1]. The molecule has a molecular weight of 332.35 Da, a calculated ACD/LogP of 5.39, and is commercially available at ≥95 % purity from multiple vendors [2].

Why Generic Substitution Fails for 3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6)


The 2‑phenylindole scaffold is highly sensitive to the nature of the 3‑(1‑substituted‑2‑nitroethyl) group, which directly dictates functional selectivity at the CB1 receptor. The prototypical phenyl analog GAT211 (3‑(2‑nitro‑1‑phenylethyl)‑2‑phenyl‑1H‑indole) acts as a balanced CB1 positive allosteric modulator (PAM) with similar potency at Gi and β‑arrestin2 pathways [1]. In contrast, the (S)‑furan‑2‑yl enantiomer of the target compound engages a distinct allosteric pocket and exhibits Gi‑signaling bias, as demonstrated by cryo‑EM structural elucidation and mutagenesis‑based pharmacological studies [2]. Simply substituting a 2‑unsubstituted or 2‑methyl‑indole analog cannot replicate this biased signaling profile, because the 2‑phenyl group is essential for maintaining the correct binding pose at the extrahelical allosteric site [3].

Quantitative Evidence for Differentiated Selection of 3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6)


Cryo‑EM‑Resolved Allosteric Binding Mode with Gi‑Protein Bias Versus Orthosteric Agonists and GAT211

The (S)‑enantiomer of the target compound was co‑crystallized with the human CB1 receptor–Gi heterotrimer complex, yielding a 3.4 Å cryo‑EM map (EMDB‑35511; PDB 8ikg) [1]. The structure reveals that the ligand occupies the extrahelical allosteric site, a location distinct from the orthosteric pocket used by Δ9‑THC [2]. Functional assays in the same publication show that the compound (referred to as CB‑02 in the paper) selectively activates Gi‑mediated cAMP inhibition while showing minimal β‑arrestin2 recruitment, in contrast to the balanced modulation observed with GAT211 [2].

CB1 receptor allosteric modulation G‑protein bias cryo‑EM

Predicted Physicochemical Profile: Lipophilicity Advantage for CNS Penetration Versus 2‑Unsubstituted Analogs

The target compound has a predicted ACD/LogP of 5.39, a polar surface area of 75 Ų, and one Rule‑of‑5 violation, suggesting moderate blood–brain barrier permeability . In comparison, the 2‑unsubstituted analog 3‑[1‑(furan‑2‑yl)‑2‑nitroethyl]‑1H‑indole (MW 256.26) has an estimated LogP of ~3.5, a difference of approximately 1.9 log units that translates to roughly an 80‑fold higher predicted lipophilicity for the target compound .

drug-likeness CNS penetration LogP ADME prediction

Enzymatic Interaction Profile: Differential Glucose‑6‑Phosphate Dehydrogenase Activation Versus Phenyl Analogs

A close analog, 1‑(1‑(furan‑2‑yl)‑2‑nitroethyl)‑1H‑indole, is listed as an activating compound for glucose‑6‑phosphate dehydrogenase (EC 1.1.1.49) in the BRENDA enzyme database (entry 761410) [1]. In the same entry, the phenyl‑substituted analog 1‑(2‑nitro‑1‑phenylethyl)‑1H‑indole is also recorded, but the two compounds display distinct activation profiles, indicating that the furan ring confers different enzymatic handling [1].

enzyme activation G6PD nitroreductase bioreduction

Commercial Purity and Availability: Consistent ≥95 % Purity Across Multiple Vendors

The target compound is available from multiple suppliers including CymitQuimica, AmayBio, Santa Cruz Biotechnology (sc‑345859), and Enamine (EN300‑35805) at a minimum purity of 95 % [1][2]. In contrast, the structurally similar GAT211 (racemic) is primarily distributed through Sigma‑Aldrich and specialized vendors at ≥98 % purity (HPLC), but does not carry the furan‑substituted allosteric pharmacophore that defines the target compound .

chemical purity vendor comparison procurement

Optimal Research and Industrial Application Scenarios for 3-[1-(Furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 308294‑72‑6)


CB1 Receptor Gi‑Biased Allosteric Modulator Tool Compound

The (S)‑enantiomer of this compound has a validated cryo‑EM structure bound to the CB1‑Gi complex and demonstrates Gi‑biased signaling in BRET‑based assays [1]. Researchers studying GPCR biased agonism can use this compound to selectively activate Gi‑mediated cAMP inhibition without engaging β‑arrestin2, enabling dissection of downstream signaling pathways implicated in non‑opioid analgesia.

Structure‑Based Drug Design and Molecular Docking Studies

The publicly deposited cryo‑EM map (EMDB‑35511) and atomic model (PDB 8ikg) provide a high‑resolution template for in‑silico screening, molecular dynamics simulations, and rational design of next‑generation CB1 allosteric modulators [2]. The unique furan‑mediated hydrogen‑bond network revealed in the structure can guide medicinal chemistry optimization of potency and subtype selectivity.

Nitroreductase‑Dependent Bioreductive Activation Studies

Furan‑containing nitroethyl‑indole analogs activate glucose‑6‑phosphate dehydrogenase, an enzyme linked to cellular NADPH homeostasis and nitroreductase‑mediated prodrug activation [3]. This compound class can therefore serve as a chemical probe to investigate the role of G6PD in cancer cell metabolism or as a scaffold for designing hypoxia‑activated prodrugs.

CNS‑Targeted Probe for Blood–Brain Barrier Penetration Assessment

With a predicted LogP of 5.39 and a polar surface area of 75 Ų, the compound falls within the favorable range for passive CNS permeation . It can be employed in in‑vitro BBB models (e.g., MDCK‑MDR1 monolayers) or in‑vivo brain‑to‑plasma ratio studies to quantify the impact of the furan substituent on CNS exposure relative to less lipophilic indole analogs.

Quote Request

Request a Quote for 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.